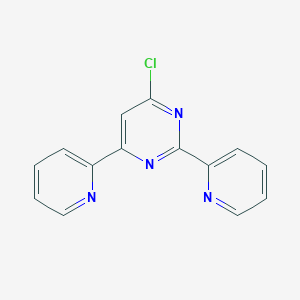
4-Chloro-2,6-di(2-pyridinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2,6-di(2-pyridinyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with two pyridinyl groups and a chlorine atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Mechanism of Action
In terms of its target of action, it’s worth noting that pyrimidine derivatives are often used in the synthesis of drugs due to their wide range of biological activities. For instance, some pyrimidine derivatives have been found to have anticancer properties .
The exact mode of action can vary greatly depending on the specific compound and its molecular structure .
Biochemical Analysis
Biochemical Properties
It has been found that similar pyrimidine derivatives have shown promising activity against selected human cancer cell lines . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Similar compounds have shown to exert cytotoxic effects against various cancer cell lines, including MCF7, A549, HCT116, PC3, HePG2, PACA2, and BJ1
Molecular Mechanism
Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-di(2-pyridinyl)pyrimidine typically involves the reaction of 2,6-dichloropyrimidine with 2-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water . The reaction conditions are generally mild, making this method efficient and widely used in laboratory settings.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing cost-effective reagents and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-di(2-pyridinyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, water, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted pyrimidines and pyridines, which can be further functionalized for specific applications .
Scientific Research Applications
4-Chloro-2,6-di(2-pyridinyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the development of novel materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Diamino-4-chloropyrimidine: Another pyrimidine derivative with similar structural features.
4-Chloro-2,6-diaminopyrimidine: Known for its use in the synthesis of pharmaceuticals.
Uniqueness
4-Chloro-2,6-di(2-pyridinyl)pyrimidine is unique due to its dual pyridinyl substitution, which enhances its binding affinity and specificity for certain biological targets. This makes it a valuable compound in the design of new drugs and materials .
Properties
IUPAC Name |
4-chloro-2,6-dipyridin-2-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN4/c15-13-9-12(10-5-1-3-7-16-10)18-14(19-13)11-6-2-4-8-17-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJZUIYZPXXSOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC(=N2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(5-(furan-2-yl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(pyrrolidin-1-yl)ethanone](/img/structure/B2723701.png)
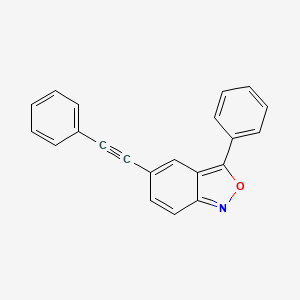

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2723705.png)
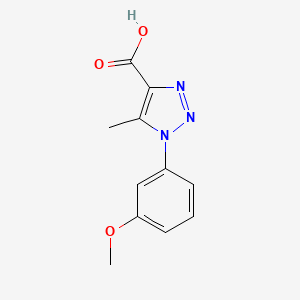
![methyl 2-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2723707.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({5-[2-(4-fluorophenyl)acetamido]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2723710.png)
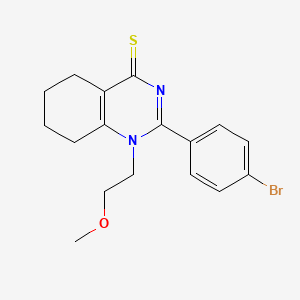
![4-[4-(4-CHLOROBENZENESULFONYL)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5-YL]-2,6-DIMETHYLMORPHOLINE](/img/structure/B2723714.png)
![N-(4-(4-phenylpiperazine-1-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzamide](/img/structure/B2723715.png)

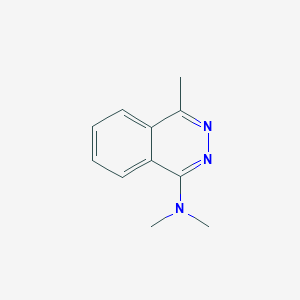
![6-(4-Butylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2723723.png)
